4-(4-ethynylphenyl)butanoic acid
Description
Properties
CAS No. |
2131053-53-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-ethynylphenyl)butanoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h1,6-9H,3-5H2,(H,13,14) |
InChI Key |
UJDKOVMRZNMLFY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 4 Ethynylphenyl Butanoic Acid
Retrosynthetic Analysis: Key Disconnections and Precursor Identification
A retrosynthetic analysis of 4-(4-ethynylphenyl)butanoic acid reveals several logical bond disconnections that guide the design of a synthetic pathway. The primary disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group and the bond connecting the butanoic acid chain to the phenyl ring.
Strategies for Introducing the Ethynyl Moiety
The most prominent disconnection is the C(sp)-C(sp2) bond of the ethynyl group. This suggests a cross-coupling reaction as the final step to install the alkyne. A common and effective method for this transformation is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In this case, the precursors would be a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene (B32187), and a 4-substituted phenylbutanoic acid derivative, typically a halide like 4-(4-bromophenyl)butanoic acid. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be removed in situ or in a subsequent step. wikipedia.org
Another approach involves the transformation of a different functional group on the phenyl ring into the ethynyl group. For instance, an aldehyde can be converted to a terminal alkyne via the Corey-Fuchs reaction. This would involve the initial synthesis of 4-(4-formylphenyl)butanoic acid.
Approaches for Constructing the Butanoic Acid Chain and Phenyl Linkage
The bond between the butanoic acid side chain and the phenyl ring presents another key disconnection. One strategy involves a Friedel-Crafts acylation of a suitable benzene (B151609) derivative with succinic anhydride (B1165640), followed by reduction of the resulting keto acid. For example, reacting bromobenzene (B47551) with succinic anhydride would yield 4-(4-bromophenyl)-4-oxobutanoic acid, which can then be reduced to 4-(4-bromophenyl)butanoic acid.
Alternatively, a cross-coupling reaction can be employed to form the C-C bond between the phenyl ring and the butanoic acid chain. For instance, a Grignard reagent derived from a protected 4-halobutanoic acid could be coupled with a suitable aryl halide. However, managing the reactivity of the Grignard reagent in the presence of the carboxylic acid (or its protected form) adds complexity. A more common approach is the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For example, the reaction of a (4-bromophenyl)boronic acid with an ester like ethyl but-2-enoate in the presence of a rhodium catalyst can form the desired carbon skeleton. orgsyn.org
Established Synthetic Routes and Reaction Cascades
Building upon the retrosynthetic analysis, several established synthetic routes have been developed for the synthesis of this compound and related compounds. These routes often combine palladium-catalyzed cross-coupling reactions with classical methods for chain elongation and functional group manipulation.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira coupling) for Alkyne Formation
The Sonogashira coupling is a cornerstone in the synthesis of aryl alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl halide. wikipedia.org For the synthesis of this compound, a common precursor is 4-(4-bromophenyl)butanoic acid or its corresponding ester. orgsyn.org The coupling partner is often a silyl-protected alkyne like trimethylsilylacetylene to prevent self-coupling of the terminal alkyne. wikipedia.org The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Table 1: Typical Catalysts and Conditions for Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Triethylamine (B128534) | THF/Toluene (B28343) | Room Temp. to 60°C |
| Pd(OAc)₂ | SPhos | None (copper-free) | K₂CO₃ | Dioxane | 80-100°C |
| Pd₂(dba)₃ | XPhos | CuI | Cs₂CO₃ | Acetonitrile (B52724) | Room Temp. to 80°C |
This table presents a selection of commonly used catalyst systems and conditions for the Sonogashira coupling reaction. The optimal conditions may vary depending on the specific substrates.
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential issues associated with copper catalysis. libretexts.org These systems often utilize more sophisticated phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org
Carboxylation and Chain Elongation Techniques
Another powerful technique is the palladium-catalyzed carbonylation of aryl halides. nih.gov This method can introduce a carboxylic acid group directly onto the aromatic ring. While this would require further chain elongation to form the butanoic acid moiety, it represents a versatile entry point.
Chain elongation can also be achieved through various other methods, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which can then be reduced. The conjugate addition of an organocuprate to an α,β-unsaturated ester is another effective strategy for carbon-carbon bond formation and chain extension.
A notable example involves the rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate to produce (S)-ethyl 3-(4-bromophenyl)butanoate, which can then be hydrolyzed to the corresponding butanoic acid. orgsyn.org This method allows for the enantioselective synthesis of related chiral compounds.
Protecting Group Strategies for Multifunctional Compounds
The presence of both a terminal alkyne and a carboxylic acid in the target molecule necessitates a careful protecting group strategy to prevent unwanted side reactions during the synthesis. numberanalytics.comorganic-chemistry.orgresearchgate.net
The terminal alkyne is often protected with a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group. libretexts.org The TMS group is stable to many reaction conditions but can be easily removed with fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF) or under basic or acidic conditions. numberanalytics.com
The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester. libretexts.org These esters are generally stable to the conditions of many cross-coupling reactions. libretexts.org They can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions at the end of the synthetic sequence. orgsyn.org The choice of ester can be tuned to control the ease of deprotection. For instance, a tert-butyl ester is labile to acid but more resistant to base. libretexts.org
An orthogonal protecting group strategy is crucial when multiple reactive functional groups are present. numberanalytics.comorganic-chemistry.org This involves using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org For example, a TMS-protected alkyne and an ethyl ester-protected carboxylic acid represent an orthogonal pair, as the TMS group can be selectively removed with fluoride without affecting the ester, and the ester can be hydrolyzed with base without cleaving the TMS group under carefully controlled conditions.
Table 2: Common Protecting Groups for Alkyne and Carboxylic Acid Functionalities
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Terminal Alkyne | Trimethylsilyl | TMS | TBAF, K₂CO₃/MeOH, mild acid |
| Terminal Alkyne | Triisopropylsilyl | TIPS | TBAF, stronger acid |
| Carboxylic Acid | Methyl Ester | Me | NaOH/H₂O, LiOH/H₂O, H⁺/H₂O |
| Carboxylic Acid | Ethyl Ester | Et | NaOH/H₂O, LiOH/H₂O, H⁺/H₂O |
| Carboxylic Acid | tert-Butyl Ester | t-Bu | Trifluoroacetic acid (TFA), HCl |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |
By strategically employing these synthetic methodologies and protecting group strategies, chemists can efficiently and selectively construct the this compound molecule, a valuable building block for various applications.
Optimization of Reaction Conditions and Process Efficiencies
The efficient synthesis of this compound, which is often achieved via Sonogashira cross-coupling reactions, is highly dependent on the careful optimization of several key parameters. These include the choice of solvent, reaction temperature, and the catalytic system employed.
Solvent Effects and Reaction Temperature Control
The selection of a solvent is critical in Sonogashira cross-coupling reactions as it must effectively dissolve a variety of components with different polarities, including the aryl halide precursor, the alkyne, the palladium catalyst complex, and the base. lucp.net The solvent's properties can significantly influence reaction rates and yields. lucp.netresearchgate.net
Polar aprotic solvents like dimethylformamide (DMF) are frequently used. DMF's high boiling point (153 °C) allows for higher reaction temperatures, which can increase reaction rates, and its strong electron-donating capacity is thought to aid in the catalytic cycle. lucp.net However, its toxicity has prompted a search for alternatives. lucp.net Other polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and 1,4-dioxane (B91453) have also been investigated, though they may present their own stability and toxicity issues. lucp.net In some cases, non-polar solvents like toluene have been shown to provide better yields than DMF, possibly by preventing the displacement of essential ligands from the palladium catalyst. lucp.net Studies on heterogeneous single-atom catalysts have shown that while polar aprotic solvents generally lead to higher yields, the trends can deviate from those observed with homogeneous catalysts, indicating a distinct interplay between the catalyst type and the reaction environment. hes-so.ch
Reaction temperature is another crucial variable. For instance, in the Friedel-Crafts acylation, a potential route to related phenylbutanoic acid structures, maintaining the temperature between 50 and 60 °C is necessary during the addition of butyrolactone to benzene in the presence of aluminum chloride. google.com In Sonogashira couplings, temperatures can range from room temperature to higher temperatures like 65-80 °C, depending on the reactivity of the substrates and the catalyst system's stability. wikipedia.orgthieme-connect.de For example, a palladium acetate (B1210297)/DTBPPS system has been used for coupling aryl bromides at room temperature, while deactivated aryl chlorides required heating to 80 °C. thieme-connect.de
Table 1: Effect of Solvent on Sonogashira Coupling Yield This table illustrates how solvent choice can impact the yield of Sonogashira coupling reactions, based on findings from various studies on analogous systems.
| Aryl Halide Substrate | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| β-bromoporphyrin | Phenylacetylene | Pd₂(dba)₃/AsPh₃ | Toluene | N/A | 70 | lucp.net |
| β-bromoporphyrin | Phenylacetylene | Pd₂(dba)₃/AsPh₃ | DMF | N/A | 20 | lucp.net |
| Iodobenzene | Phenylacetylene | Pd₁@NC | Acetonitrile | 80 | >95 | hes-so.ch |
| Iodobenzene | Phenylacetylene | Pd₁@NC | DMF | 80 | ~90 | hes-so.ch |
| Iodobenzene | Phenylacetylene | Pd₁@NC | Toluene | 80 | ~75 | hes-so.ch |
| 4-Chloroanisole | Phenylacetylene | Pd(OAc)₂/DTBPPS | H₂O-MeCN (1:1) | 80 | 73 | thieme-connect.de |
Catalyst Selection and Ligand Design for Enhanced Selectivity
The Sonogashira reaction traditionally relies on a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst. wikipedia.org The choice of palladium source and, critically, the associated ligands, profoundly affects the catalyst's activity and selectivity. researchgate.net
Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.org The design of phosphine ligands is a key strategy for enhancing catalytic performance. The steric and electronic properties of the phosphine ligand determine the activity of the catalyst for specific substrates. researchgate.net For example, sterically demanding ligands like P(t-Bu)₃ are effective for less bulky alkynes, whereas even bulkier ligands such as PCy₃ may be required for extremely hindered substrates. researchgate.net The development of zwitterionic phosphonium (B103445) sulfonate ligands, such as DTBPPS and DAPPS, has enabled efficient Sonogashira couplings in aqueous solvent systems, even for challenging deactivated aryl chlorides. thieme-connect.de
In addition to phosphine ligands, nitrogen-based ligands like pyridines and pyrimidines have been used to create effective palladium catalysts for copper-free Sonogashira reactions. wikipedia.org To improve catalyst recovery and reuse, heterogeneous catalysts have been developed. These include palladium nanoparticles supported on materials like mesoporous silica (B1680970) (SBA-15) or as part of bimetallic core-shell structures (e.g., Ni/Pd nanoparticles), which can also enhance catalytic activity. acs.orgnih.govresearchgate.net More recently, single-atom catalysts (SACs), where individual palladium atoms are anchored on a support like nitrogen-doped carbon (Pd₁@NC), have shown promise for maximizing metal utilization and stability. hes-so.chnih.govrsc.org Nickel-based catalysts, such as NiCl₂(PPh₃)₂, have also been reported as efficient alternatives for cross-coupling reactions of alkynylalanes with aryl bromides. rsc.org
Table 2: Comparison of Catalyst Systems for Sonogashira and Related Cross-Coupling Reactions This table summarizes the performance of different catalyst and ligand combinations in forming C-C bonds with aryl halides.
| Catalyst/Precursor | Ligand | Substrates | Key Features | Reference |
| Pd(OAc)₂ | DTBPPS or DAPPS | Aryl bromides/chlorides and phenylacetylene | Effective in aqueous media at room temperature for aryl bromides. | thieme-connect.de |
| Pd₁@NC (SAC) | PPh₃ | Aryl iodides and various acetylenes | High activity and reusability; performance deviates from homogeneous systems. | hes-so.ch |
| Ni/Pd Core/Shell Nanoparticles | None | Aryl bromides and phenylacetylene | Atom-economical design with a cheap metal core and noble metal shell. | acs.orgnih.gov |
| NiCl₂ | PPh₃ | Aryl bromides and aluminum acetylides | Highly efficient for benzylic and aryl bromides at room temperature. | rsc.org |
| [Pd(dipyrimidyl)Cl₂] | Dipyrimidyl | Iodo-, bromo-, chlorobenzene (B131634) and phenylacetylene | Copper-free conditions with N-based ligands. | wikipedia.org |
Stereoselective and Enantioselective Approaches in Analogous Systems
While this compound itself is achiral, its structural precursor, 3-(4-bromophenyl)butanoic acid, possesses a chiral center. The synthesis of enantiomerically pure forms of such precursors is crucial for applications where specific stereoisomers are required. Asymmetric synthesis provides a direct route to chiral molecules.
A notable example is the large-scale enantioselective synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This process utilizes a rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate. The key to achieving high enantioselectivity is the use of a chiral phosphine ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org The reaction, conducted in a dioxane/water solvent system with triethylamine as a base, proceeds at a controlled temperature of 30 °C to yield the chiral ester, (S)-ethyl 3-(4-bromophenyl)butanoate, which is subsequently hydrolyzed to the desired carboxylic acid. orgsyn.org This method demonstrates how catalyst and ligand selection are paramount in controlling stereochemistry in a system directly analogous to the synthesis of the target compound's backbone.
Other stereoselective methods applicable to analogous butanoic acid derivatives include the use of chiral auxiliaries in Strecker reactions or Michael additions, and enzymatic resolutions. nih.govacs.orgresearchgate.net For instance, chiral β-substituted γ-aminobutyric acids (GABAs) have been synthesized via the Lewis acid-catalyzed ring-opening of racemic aziridines with ketene (B1206846) silyl acetals. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving atom economy, minimizing waste, and utilizing safer materials.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final product. The Sonogashira coupling, while powerful, typically generates stoichiometric amounts of salt byproducts. For example, in a typical reaction involving an aryl halide (R-X) and a terminal alkyne (R'-C≡CH) with a base like triethylamine (Et₃N), a hydrohalide salt (Et₃N·HX) is formed as waste.
Catalyst Reusability : A key advantage of heterogeneous catalysts, such as palladium on a solid support or magnetically separable nanoparticles, is their potential for recovery and reuse over multiple cycles. researchgate.netresearchgate.netrsc.org This reduces the amount of heavy metal waste and lowers costs. Single-atom catalysts have demonstrated high stability and can be reused multiple times, even under non-inert conditions. hes-so.ch
Process Intensification : The use of flow chemistry with packed-bed reactors containing immobilized catalysts can lead to continuous processing, high throughput, and reduced waste streams compared to batch processing. researchgate.net
Atom-Economical Design : The synthesis of core-shell nanoparticle catalysts, where an inexpensive metal like nickel forms the core and the catalytically active noble metal like palladium forms the shell, represents an "atom-economical" approach to catalyst design, maximizing the efficiency of the precious metal. acs.orgnih.gov
Use of Benign Solvents and Renewable Reagents
The choice of solvent is a major focus in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. researchgate.net
Benign Solvents : There is a strong impetus to replace hazardous solvents like DMF and chlorinated hydrocarbons with safer alternatives. lucp.netresearchgate.net Water is an ideal green solvent, and catalytic systems have been developed that function in aqueous media, often with the help of water-soluble ligands. thieme-connect.de Other solvents considered more benign include esters like ethyl acetate and non-polar hydrocarbons like heptane, which have lower toxicity profiles than solvents like benzene or dichloromethane. thecalculatedchemist.com
Renewable Reagents : The synthesis of the butanoic acid portion of the molecule can be approached from a green perspective. One of the most fundamental reactions for creating carboxylic acids is the carboxylation of a Grignard reagent with carbon dioxide (CO₂). transformationtutoring.comyoutube.combritannica.com As CO₂ is an abundant C1 feedstock, its use as a reagent is of great interest. The Grignard reagent can be prepared from the corresponding alkyl halide and magnesium. mnstate.edu This method adds one carbon atom to the starting material, which must be factored into the synthetic plan. transformationtutoring.combritannica.com While the Grignard reaction itself has limitations, such as incompatibility with acidic functional groups, it provides a pathway for incorporating CO₂ into organic molecules. youtube.com
Catalysis for Sustainable Synthetic Pathways
The drive towards more environmentally benign and efficient chemical processes has led to significant advancements in the catalytic systems employed for reactions such as the Sonogashira coupling. Sustainable synthetic pathways for this compound focus on minimizing waste, reducing energy consumption, and utilizing catalysts that are recoverable and reusable.
A key aspect of sustainable catalysis in this context is the development of copper-free Sonogashira coupling protocols. netlify.app While copper(I) salts are effective co-catalysts, they can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and pose environmental and toxicity concerns. netlify.app To circumvent this, various copper-free systems have been developed. These often rely on palladium catalysts with specific ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst. sigmaaldrich.com
The choice of solvent also plays a crucial role in the sustainability of the synthetic route. Traditional Sonogashira reactions often employ volatile and toxic organic solvents like dimethylformamide (DMF) or toluene. researchgate.net Greener alternatives, such as water, acetonitrile/water azeotropes, or biogenic solvents like N-hydroxyethylpyrrolidone (HEP), are being increasingly explored. mdpi.combldpharm.com Reactions in aqueous media are particularly attractive due to the low cost, non-flammability, and low toxicity of water. bldpharm.com The use of phase-transfer catalysts or water-soluble ligands can facilitate the reaction between the organic substrates and the aqueous phase. bldpharm.com
Furthermore, advancements in catalyst design have led to the development of highly active palladium catalysts that can be used at very low loadings (in the parts-per-million range), which minimizes the amount of catalyst required and reduces costs and environmental impact. Single-atom heterogeneous catalysts (SACs) represent a frontier in this area, offering the potential for atomic-level precision and enhanced metal utilization.
The following interactive data tables summarize key findings from research on sustainable catalytic systems for Sonogashira coupling reactions, which are central to the synthesis of this compound.
Table 1: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Support | Co-catalyst | Solvent | Key Advantages |
| Pd(PPh₃)₂Cl₂ | Homogeneous | CuI | Amine/Organic | Well-established, high yields |
| Pd/C | Carbon | CuI | Organic | Heterogeneous, recoverable |
| Pd on Polystyrene | Polymer | None | Organic | Heterogeneous, copper-free |
| Pd(OAc)₂ with Sulfonated Phosphines | Homogeneous | CuI (optional) | HEP/Water | Green solvent, recyclable catalyst solution |
| Pd on Thiazolidine-Silica | Silica | None | Acetonitrile/Water | Heterogeneous, low metal leaching |
Table 2: Influence of Reaction Conditions on Sustainable Sonogashira Coupling
| Parameter | Conventional Approach | Sustainable Alternative | Benefit |
| Catalyst | Homogeneous Pd complexes | Heterogeneous or nano-catalysts | Easy separation, reusability |
| Co-catalyst | Copper(I) salts | Copper-free systems | Avoids toxic byproducts |
| Solvent | DMF, Toluene | Water, HEP, azeotropes | Reduced toxicity and waste |
| Base | Triethylamine | Polystyrene-supported bases | Simplified workup |
| Atmosphere | Inert (e.g., Argon) | Aerobic conditions | Operational simplicity |
Reactivity and Mechanistic Investigations of 4 4 Ethynylphenyl Butanoic Acid
Reactivity Profiles of the Ethynyl (B1212043) Moiety
The terminal ethynyl group (a carbon-carbon triple bond at the end of a carbon chain) is the most reactive site on 4-(4-ethynylphenyl)butanoic acid. Its reactivity is central to its utility in synthetic chemistry, particularly in cycloaddition and cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under specific catalytic conditions.
Azide-Alkyne Cycloaddition Reactions (Click Chemistry Applications)
The reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. wikipedia.org The ethynyl group of this compound is an ideal substrate for these transformations.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The reaction is remarkably robust, proceeding under mild conditions, often at room temperature and in various solvents, including water. beilstein-journals.orgacs.org
The catalytic cycle of CuAAC, as it applies to this compound, involves several key steps:
Formation of Copper Acetylide: The process begins with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a base to form a copper(I) acetylide intermediate. wikipedia.orgacs.org This step is crucial for activating the alkyne for the subsequent reaction.
Coordination and Cyclization: The organic azide then coordinates to the copper acetylide complex. This is followed by a stepwise process where the azide attacks the alkyne, leading to the formation of a six-membered copper-containing metallocycle. acs.org
Ring Contraction and Product Formation: This intermediate rearranges and contracts to form the stable copper-triazolide ring. acs.org
Protonolysis and Catalyst Regeneration: The final step is the protonation of the copper-triazolide, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. acs.org
The presence of various functional groups, such as the carboxylic acid in this compound, is generally well-tolerated in CuAAC reactions. beilstein-journals.org The catalyst can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, or by using a direct copper(I) source like copper(I) iodide. beilstein-journals.orgnih.gov
| Copper Source | Reducing Agent (for Cu(II)) | Base (Optional) | Solvent | Temperature |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | Not Required | Water/t-Butanol | Room Temperature |
| CuI | Not Required | DIPEA | THF, DMF, or CH₃CN | Room Temperature |
| [Cu(CH₃CN)₄]PF₆ | Not Required | Not Required | CH₂Cl₂, CH₃CN | Room Temperature |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a metal catalyst. nih.govnih.gov This is particularly advantageous in biological systems where the cytotoxicity of copper can be a concern. researchgate.netnih.gov In SPAAC, the reactivity is achieved by using a strained cycloalkyne, typically a derivative of cyclooctyne (B158145), instead of a terminal alkyne like that in this compound.
For a reaction to occur with this compound, it would first need to be functionalized with an azide group, or more commonly, an azide-functionalized molecule would be reacted with a strained cycloalkyne. However, the principles of SPAAC kinetics are relevant. The rate of the reaction is primarily dictated by the ring strain and electronic properties of the cycloalkyne. nih.gov
Research into SPAAC has focused on designing new cyclooctynes with enhanced reactivity to achieve faster reaction rates. Key findings include:
Influence of Fused Rings: Fusing aromatic rings to the cyclooctyne core, as in dibenzocyclooctyne (DIBO) derivatives, conformationally distorts the alkyne, lowering the activation energy of the cycloaddition and increasing the reaction rate. nih.gov
Electronic Effects: The installation of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly accelerate the reaction. nih.gov
Functional Handles: The incorporation of functional groups, such as a ketone, into the cyclooctyne ring can also increase the reaction rate compared to an alcohol at the same position. nih.govnih.gov
The kinetics of SPAAC reactions are typically second-order and can be monitored using techniques like NMR or inline ATR-IR spectroscopy. researchgate.net The reaction rates vary significantly depending on the structure of the cyclooctyne used.
| Cyclooctyne Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] (Approximate) |
|---|---|
| Cyclooctyne (OCT) | ~2.4 x 10⁻³ |
| Azacyclooctyne (AZA) | ~6.0 x 10⁻² |
| Dibenzocyclooctynol (DIBO) | ~4.2 x 10⁻² |
| Difluorinated Cyclooctyne (DIFO) | ~7.6 x 10⁻¹ |
Palladium-Catalyzed Cross-Coupling Reactions Involving the Terminal Alkyne
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netjocpr.com The terminal alkyne of this compound is an excellent substrate for these reactions, allowing for the direct connection of its phenylbutanoic acid scaffold to various aryl or vinyl groups.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide (or triflate). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.org
The mechanism involves two interconnected catalytic cycles:
The Palladium Cycle:
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.comyoutube.com
Transmetalation: The copper acetylide (formed in the copper cycle) transfers the acetylenic group to the palladium center, displacing the halide and forming an alkynyl-palladium(II) complex (Ar-Pd-C≡CR). The copper halide is regenerated. youtube.com
Reductive Elimination: This complex undergoes reductive elimination to yield the final coupled product (Ar-C≡CR) and regenerate the Pd(0) catalyst. youtube.com
The Copper Cycle:
The terminal alkyne of this compound reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide species. youtube.comyoutube.com This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
The scope of the Sonogashira reaction is broad. A wide variety of aryl and vinyl halides or triflates can be coupled with this compound. The reaction is generally tolerant of many functional groups. To avoid the undesired homocoupling of the alkyne (Glaser coupling), the reaction is typically run under an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this side reaction. wikipedia.orglibretexts.org
While the terminal alkyne of this compound does not directly participate in Heck or Suzuki reactions, the products formed from its initial coupling can be substrates for these powerful transformations. For instance, if this compound is first subjected to a Sonogashira coupling with a dihaloarene (e.g., 1-bromo-4-iodobenzene), the resulting product will contain a remaining halogen atom that can be used in a subsequent coupling reaction.
Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The adduct from the Sonogashira coupling (now containing a new aryl halide moiety) could be reacted with an alkene (e.g., an acrylate) to append another substituent, further elaborating the molecular structure. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and beta-hydride elimination. wikipedia.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound (like a boronic acid or ester), catalyzed by a palladium complex. researchgate.netjocpr.com The Sonogashira adduct containing a residual halide could be coupled with a variety of aryl or vinyl boronic acids. This offers a highly versatile method for creating biaryl or aryl-vinyl structures. The Suzuki reaction is favored in pharmaceutical synthesis due to its mild conditions and the low toxicity of the boron-containing reagents. researchgate.netjocpr.com
These sequential coupling strategies demonstrate the synthetic utility of this compound as a building block, where the initial alkyne reactivity opens pathways for extensive further functionalization.
Hydration, Cycloaddition, and Cyclization Reactions of the Alkyne
The terminal ethynyl group is a versatile handle for numerous chemical transformations, including additions and cyclizations.
Hydration: The hydration of the alkyne in this compound can proceed via two main regioselective pathways.
Markovnikov Hydration: In the presence of a mercury(II) salt (like HgSO₄) in aqueous acid, the hydration of the terminal alkyne is expected to follow Markovnikov's rule. chemistrysteps.comopenochem.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. jove.com This reaction would convert this compound into 4-(4-acetylphenyl)butanoic acid.
Anti-Markovnikov Hydration: Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov product. openochem.org Reaction with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in base would yield an aldehyde after tautomerization of the intermediate enol.
Cycloaddition Reactions: The alkyne can participate as a 2π-electron component (a dienophile) in cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl group can react with a conjugated diene in a Diels-Alder reaction to form a cyclohexadiene ring. wikipedia.orgorganic-chemistry.org The reaction involves the concerted interaction of the 4π-electrons of the diene with the 2π-electrons of the alkyne. chemguide.co.ukcerritos.edu The rate and efficiency of such reactions are often enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com
[3+2] Cycloaddition (Azide-Alkyne Cycloaddition): The terminal alkyne is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. This reaction is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which proceeds with high yield and regiospecificity to afford the 1,4-disubstituted triazole. organic-chemistry.org This provides a highly efficient method for conjugating this compound to other molecules bearing an azide group. nih.gov
Metal-Catalyzed Cyclization: Gold and palladium catalysts are known to activate alkynes toward nucleophilic attack, enabling various cyclization reactions. researchgate.netacs.org While specific examples for this compound are not prevalent, gold(I) catalysts are known to promote the cyclization of acetylenic compounds under mild conditions. nih.gov
Radical Reactions and Polymerization Initiation Potential
The ethynyl group can also engage in radical reactions. The addition of a radical species across the carbon-carbon triple bond can initiate a reaction cascade. More significantly, molecules containing ethynylphenyl motifs can undergo polymerization. nih.gov
Under conditions that generate radicals, such as thermal or photochemical initiation, the alkyne moiety of this compound can act as a monomer unit. The polymerization would proceed via a chain-reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.com The propagation would involve the successive addition of radical polymer chains to the alkyne of the monomer. This could lead to the formation of a polymer with a conjugated backbone, possessing interesting material properties. The presence of the carboxylic acid group would provide a handle for further functionalization or for influencing the polymer's solubility and self-assembly characteristics.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.
Esterification and Amidation Reactions for Derivatization
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. wikipedia.orgchemguide.co.uk This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is an equilibrium process, and water is removed to drive it towards the ester product. byjus.com this compound can thus be converted to a variety of esters by choosing the appropriate alcohol.
Amidation: Direct reaction of a carboxylic acid with an amine is generally difficult. Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or other carbodiimides, which facilitate the formation of an amide bond under mild conditions. wikipedia.org This allows for the synthesis of a wide range of amides from this compound and primary or secondary amines.
Formation of Activated Esters and Acid Halides for Linkage Chemistry
To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, it can be converted into an activated ester or an acid halide.
Acid Halides: Carboxylic acids are readily converted to highly reactive acid chlorides upon treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.ukcommonorganicchemistry.comorganic-chemistry.org These acid chlorides are valuable synthetic intermediates that react rapidly with a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and the parent carboxylic acid, respectively. chemistrysteps.com
Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are another class of reactive intermediates. They are stable enough to be isolated but react efficiently with primary amino groups to form stable amide bonds. They are widely used in bioconjugation to link molecules to proteins.
Reduction and Oxidation Pathways of the Carboxylic Acid Group
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction. libretexts.org
Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, readily reducing carboxylic acids to primary alcohols. libretexts.org It is important to note that LiAlH₄ can also reduce the alkyne.
Catalytic hydrogenation is generally not effective for reducing carboxylic acids but can reduce the alkyne to an alkene or alkane, depending on the catalyst and conditions. libretexts.orgpearson.com
Oxidation: The carboxylic acid group itself is in a high oxidation state and is generally resistant to further oxidation. However, the alkyne moiety can be cleaved under strong oxidizing conditions.
Oxidative Cleavage of the Alkyne: Treatment with potent oxidizing agents like ozone (O₃) followed by a workup, or warm, basic potassium permanganate (B83412) (KMnO₄), can cleave the triple bond. jove.com For a terminal alkyne like that in this compound, this would typically yield a carboxylic acid and carbon dioxide. organic-chemistry.org This reaction would transform the molecule into 4-(4-carboxyphenyl)butanoic acid.
Intramolecular Cyclization and Rearrangement Pathways Initiated by Functional Group Proximity
The structure of this compound, with its two reactive centers connected by a flexible linker, allows for the possibility of intramolecular reactions to form cyclic structures, particularly lactones (cyclic esters). byjus.comwikipedia.orgquimicaorganica.org
The intramolecular addition of the carboxylic acid's hydroxyl group to the alkyne is a key pathway for cyclization. While this reaction does not typically occur spontaneously, it can be effectively catalyzed by various transition metals.
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used to promote the cyclization of alkynoic acids to form lactones. acs.orgnih.govrsc.org The reaction often proceeds via an intramolecular oxy-palladation mechanism. Depending on the reaction conditions and the specific palladium catalyst system employed, different ring sizes and isomers (exo vs. endo cyclization) can be formed.
Gold-Catalyzed Cyclization: Gold catalysts, particularly Au(I) and Au(III) species, are exceptionally effective at activating alkynes towards nucleophilic attack due to their high carbophilicity. researchgate.netumich.edu The intramolecular cyclization of alkynoic acids using gold catalysts is a powerful method for constructing lactones, often proceeding under very mild conditions with high efficiency. umich.edu For this compound, such a cyclization could potentially lead to the formation of a spirocyclic lactone or other complex fused-ring systems. The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would be a critical factor determining the final structure.
These intramolecular pathways highlight the utility of this compound as a precursor for complex heterocyclic scaffolds.
Information regarding this compound is not available.
Extensive research has been conducted to gather information on the reactivity and mechanistic investigations of this compound, with a specific focus on its kinetic and thermodynamic properties. Despite a thorough search of available scientific literature and databases, no specific data or research findings were found for this particular chemical compound.
The search included queries aimed at uncovering details on:
Kinetic and thermodynamic studies of reactions involving this compound.
The determination of reaction rates and the analysis of activation energies for its reactions.
Equilibrium studies and methods for controlling product distribution in reactions with this compound.
The inquiries did not yield any relevant results, indicating a lack of published research in these specific areas for this compound. While information on structurally similar molecules, such as other phenylbutanoic acid derivatives, is available, these findings are not applicable to the unique chemical properties conferred by the ethynyl group in the target compound.
Therefore, the requested article, with its detailed outline on the kinetic and thermodynamic considerations of this compound, cannot be generated at this time due to the absence of the necessary scientific data.
Derivatization Strategies and Applications of 4 4 Ethynylphenyl Butanoic Acid As a Chemical Building Block
Design and Synthesis of Advanced Molecular Probes and Chemical Tools
The unique structural features of 4-(4-ethynylphenyl)butanoic acid, namely a terminal alkyne and a carboxylic acid, make it a versatile scaffold for the synthesis of a wide array of molecular probes and chemical tools. These tools are instrumental in elucidating complex biological processes.
Development of Fluorescent and Spin-Labeled Probes
The terminal alkyne group of this compound serves as a key handle for the introduction of reporter molecules, such as fluorophores and spin labels.
Fluorescent Probes: The synthesis of fluorescent probes often involves the coupling of the carboxylic acid moiety with an amine-containing fluorophore or, alternatively, the utilization of the alkyne group in click chemistry reactions with azide-functionalized fluorophores. These probes are designed for a multitude of applications, including the labeling of plasma membranes and the investigation of interactions with nucleic acids. nih.govmdpi.comchemrxiv.orgrsc.org For instance, fluorescent probes can be synthesized on a solid phase, allowing for the rapid creation of a library of probes with varying properties. mdpi.com The choice of fluorophore and the linkage chemistry are critical in determining the probe's photophysical properties and its suitability for specific biological imaging applications. nih.gov
Spin-Labeled Probes: Similar to fluorescent probes, spin-labeled probes can be generated by attaching a nitroxide spin label to the this compound backbone. The alkyne or carboxylic acid can be used for this conjugation. These probes are paramount in electron paramagnetic resonance (EPR) spectroscopy studies to investigate the structure, dynamics, and conformational changes of macromolecules like proteins and DNA. nih.govnih.gov Site-directed spin labeling, for example, allows for the precise introduction of a spin label at a specific site within a biomolecule. nih.gov
| Probe Type | Synthesis Strategy | Key Functional Group Utilized | Application | References |
|---|---|---|---|---|
| Fluorescent Probe | Coupling of carboxylic acid with amine-functionalized fluorophore. | Carboxylic acid | Plasma membrane labeling | mdpi.com |
| Fluorescent Probe | Click chemistry between alkyne and azide-functionalized fluorophore. | Alkyne | Nucleic acid interaction studies | nih.gov |
| Spin-Labeled Probe | Attachment of a nitroxide spin label to the carboxylic acid. | Carboxylic acid | EPR spectroscopy of proteins | nih.gov |
| Spin-Labeled Probe | Reaction of the alkyne with an azide-modified spin label. | Alkyne | Studying DNA conformational changes | nih.govnih.gov |
Synthesis of Affinity Reagents and Ligands for Research Applications
The carboxylic acid and alkyne functionalities of this compound are pivotal for its use in creating affinity reagents and ligands. These molecules are designed to bind specifically to target proteins or other biomolecules, enabling their isolation, identification, and functional characterization.
Affinity-based protein profiling (AfBPP) is a powerful technique that utilizes such probes to identify the targets of small molecules. nih.govnih.govmagtechjournal.comrsc.orgrsc.org The synthesis of these reagents often involves attaching a known bioactive molecule or a reactive group to the this compound scaffold. The terminal alkyne can then be used for "clicking" on a reporter tag (like biotin (B1667282) for purification or a fluorophore for visualization) after the probe has bound to its cellular targets. This approach has been instrumental in identifying novel protein targets for various compounds. rsc.org
Furthermore, the structure of this compound can be incorporated into the synthesis of more complex ligands for various receptors and enzymes. The butanoic acid chain provides a flexible spacer, while the ethynylphenyl group can be involved in specific interactions with the target protein or serve as an anchor point for further chemical modifications. The synthesis of such ligands can be achieved through standard organic synthesis techniques, often involving the coupling of the carboxylic acid with other molecular fragments. beilstein-journals.orgnih.gov
Conjugation Chemistry for Bioconjugation Research
The chemical reactivity of both the carboxylic acid and the terminal alkyne makes this compound an excellent building block for bioconjugation, the process of linking molecules to biomolecules such as peptides and proteins.
Strategies for Covalent Attachment to Peptides and Proteins (Focus on Linkage Chemistry)
The primary method for attaching this compound to peptides and proteins is through the formation of an amide bond. The carboxylic acid group can be activated (e.g., using carbodiimides like DCC or EDC, or by converting it to an active ester like an NHS ester) and then reacted with the free amino groups of lysine (B10760008) residues or the N-terminus of the protein or peptide. nih.govnih.gov This results in a stable covalent linkage.
The choice of coupling agents and reaction conditions is crucial to ensure efficient conjugation without denaturing the protein. nih.gov The resulting protein conjugate will possess a terminal alkyne group, which can then be used for further modifications using click chemistry.
Biocompatible Click Chemistry in Complex Biological Milieus (Methodological Aspects)
The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netnih.govrsc.orgsciencedaily.combroadpharm.com This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage between the alkyne-modified biomolecule and an azide-containing molecule of interest (e.g., a fluorophore, a drug molecule, or another biomolecule).
A significant challenge for in vivo applications of CuAAC is the cytotoxicity of the copper catalyst. To overcome this, various ligands have been developed that stabilize the Cu(I) oxidation state and reduce its toxicity, making the reaction biocompatible. researchgate.netnih.govsciencedaily.com These ligands, such as BTTP, BTTAA, and BTTPS, have enabled the successful use of CuAAC for labeling proteins and other molecules within living cells and organisms. nih.gov The development of copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), provides an alternative for in vivo applications where copper toxicity remains a concern. broadpharm.com
| Conjugation Target | Linkage Chemistry | Key Functional Group | Subsequent Reaction | References |
|---|---|---|---|---|
| Peptides/Proteins | Amide bond formation | Carboxylic acid | CuAAC Click Chemistry | nih.govnih.gov |
| Azide-modified molecules | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne | - | researchgate.netnih.govsciencedaily.com |
Role in Solid-Phase Synthesis and Combinatorial Chemistry
The chemical properties of this compound make it a valuable component in solid-phase synthesis and combinatorial chemistry, methodologies that are central to modern drug discovery and materials science. niscpr.res.innih.govopenaccessjournals.comjetir.org
Solid-Phase Synthesis: In solid-phase synthesis, molecules are built step-by-step on a solid support, typically a resin. jetir.orgnih.govbeilstein-journals.orgnih.gov The carboxylic acid group of this compound can be used to anchor the molecule to an appropriate resin, such as a Wang or Rink amide resin. jetir.org Once attached, the terminal alkyne group is available for a variety of chemical transformations. This approach allows for the efficient synthesis and purification of complex molecules, as excess reagents and byproducts can be easily washed away. Solid-phase synthesis is particularly useful for the preparation of peptide and small molecule libraries. nih.govnih.gov
Incorporation into Combinatorial Libraries for Diversification
Combinatorial chemistry is a powerful tool for the rapid synthesis of large and diverse libraries of compounds for drug discovery and materials science. nih.gov Bifunctional scaffolds are particularly valuable in this context as they allow for the introduction of diversity at multiple points in the molecular structure. nih.govnih.govacs.orgresearchgate.netresearchgate.netnih.gov this compound is an excellent example of such a scaffold.
The carboxylic acid can be used as an anchor point to a solid support, as described previously. The terminal alkyne can then be elaborated using a variety of alkyne-based transformations. Alternatively, both the carboxylic acid and the alkyne can be used in solution-phase combinatorial synthesis. For instance, the carboxylic acid can be converted into a library of amides or esters, while the alkyne can be simultaneously or sequentially reacted with a library of azides via CuAAC, or used in Sonogashira couplings with various aryl halides. nih.gov
This dual functionalization strategy allows for the creation of large and structurally diverse libraries from a single, readily accessible starting material. The resulting compounds, bearing a triazole or a substituted alkyne, can be screened for a wide range of biological activities. nih.gov
Table 2: Potential Reactions for Diversification of this compound in Combinatorial Libraries
| Functional Group | Reaction Type | Reagent Class | Resulting Moiety | Reference |
| Carboxylic Acid | Amidation | Amines | Amide | nih.gov |
| Carboxylic Acid | Esterification | Alcohols | Ester | nih.gov |
| Alkyne | CuAAC | Azides | 1,2,3-Triazole | nih.gov |
| Alkyne | Sonogashira Coupling | Aryl/Vinyl Halides | Disubstituted Alkyne | beilstein-journals.org |
Precursor for Advanced Organic Scaffolds and Complex Molecular Architectures
The unique combination of a rigid aromatic ring, a reactive alkyne, and a flexible butanoic acid chain makes this compound a valuable precursor for the synthesis of complex molecular architectures.
Construction of Macrocycles and Cage Compounds
Macrocycles and cage compounds are of significant interest in supramolecular chemistry and materials science due to their unique host-guest properties and defined cavities. Arylene-ethynylene units are common building blocks for the construction of such structures due to their rigidity and linear geometry. The terminal alkyne of this compound can participate in various cyclization reactions to form macrocycles.
For example, through Sonogashira coupling reactions under high-dilution conditions, it is conceivable to dimerize or trimerize derivatives of this compound to form macrocyclic structures. The butanoic acid side chain could either be pre-functionalized to participate in the cyclization or serve as a peripheral functional group that can be modified post-macrocyclization. This allows for the tuning of the solubility and other properties of the resulting macrocycle. While direct synthesis of macrocycles from this specific butanoic acid is not explicitly detailed in the literature, the synthesis of macrocyclic butanoic acid conjugates with structures like β-cyclodextrin has been reported, showcasing the utility of the butanoic acid moiety in macrocyclic systems. nih.gov
Methodological Applications in Material Science Precursor Synthesis
The unique chemical functionalities of this compound also make it a promising precursor for the synthesis of advanced materials.
Design of Monomers for Controlled Polymerization Techniques
Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. nih.govvscht.czacs.orgcmu.eduacs.orgacs.orgchem-station.commdpi.comrsc.orgfrontiersin.org Functional monomers are key to producing polymers with specific properties and applications.
This compound can be viewed as a functionalized styrene (B11656) monomer. The vinyl group is not explicitly present, but the styrenic core is. Styrene and its derivatives are readily polymerizable via various controlled radical polymerization methods. acs.orgacs.orgacs.orgmdpi.com The carboxylic acid and alkyne functionalities can be protected or used as is, depending on the polymerization conditions and the desired properties of the final polymer.
For instance, the carboxylic acid group could be protected as an ester, and the resulting monomer could be polymerized via RAFT. The pendant alkyne groups in the resulting polymer would then be available for post-polymerization modification, for example, by "clicking" on various functional groups to create a library of functional polymers. This approach allows for the synthesis of well-defined polymers with a high degree of functionality, which can be used in applications such as drug delivery, sensors, and advanced coatings. The anionic polymerization of other alkyne-containing styrene derivatives has been shown to proceed in a living manner, suggesting that this compound could also be a suitable monomer for this technique. acs.org
Table 3: Potential Controlled Polymerization Methods for this compound Derivatives
| Polymerization Method | Key Features | Potential Application of Resulting Polymer | Reference |
| RAFT Polymerization | Tolerant to a wide range of functional groups, well-defined polymers. | Functional materials, drug delivery, surface modification. | nih.govchem-station.commdpi.comrsc.org |
| Anionic Polymerization | Produces polymers with very narrow molecular weight distributions. | Block copolymers, well-defined architectures. | acs.org |
Preparation of Cross-Linking Agents and Surface Modifiers
The unique bifunctional nature of this compound, possessing both a terminal alkyne and a carboxylic acid group, makes it a versatile building block for the synthesis of advanced materials. These functional moieties can be selectively or simultaneously reacted to create sophisticated cross-linking agents and to functionalize surfaces for a variety of applications in materials science and nanotechnology.
The terminal ethynyl (B1212043) group provides a reactive handle for a range of highly efficient and orthogonal "click chemistry" reactions, as well as other coupling reactions. utwente.nllumiprobe.com Concurrently, the carboxylic acid group can participate in traditional esterification and amidation reactions or serve as an anchor to bind to various substrates, particularly metal oxide surfaces. nih.govnih.gov This dual reactivity allows for the design of materials with tailored properties and functionalities.
Cross-Linking Agent Synthesis
The terminal alkyne of this compound is the primary reactive site for the formation of cross-linked polymer networks. Several synthetic strategies can be employed to leverage this functionality.
One of the most prominent methods is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of click chemistry. utwente.nlorganic-chemistry.org In this reaction, the terminal alkyne of this compound or its derivatives can react with molecules containing two or more azide (B81097) groups (e.g., diazides) to form a stable, covalently cross-linked network. The reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazole linkages. rsc.org The carboxylic acid group can either be protected prior to the reaction or remain as a pendant functional group within the cross-linked structure, imparting properties such as hydrophilicity or providing sites for further modification.
Another powerful technique is the thiol-yne reaction , which proceeds via a radical-mediated addition of a thiol to the alkyne. When this compound is reacted with multifunctional thiols (e.g., dithiols or trithiols), a cross-linked network is formed. This reaction can be initiated by UV light in the presence of a photoinitiator, offering spatial and temporal control over the cross-linking process. The resulting thioether linkages contribute to the flexibility and stability of the polymer network.
Furthermore, Sonogashira coupling , a palladium-copper co-catalyzed cross-coupling reaction, can be utilized to form carbon-carbon bonds. While typically used for the synthesis of conjugated polymers, this methodology can be adapted for cross-linking by using poly-halogenated aromatic compounds as coupling partners for the ethynyl group of this compound.
The following table summarizes potential derivatization strategies for creating cross-linking agents from this compound.
| Reaction Type | Co-reactant | Catalyst/Initiator | Resulting Linkage | Potential Application |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Diazide compounds | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1,2,3-Triazole | Hydrogels, biocompatible scaffolds |
| Thiol-yne Reaction | Multifunctional thiols (e.g., dithiols) | Photoinitiator + UV light or thermal initiator | Thioether | Elastomers, coatings |
| Sonogashira Coupling | Polyhalogenated aromatics | Palladium and Copper catalysts | Arylene-ethynylene | Conjugated polymer networks |
Surface Modifier Synthesis
The carboxylic acid moiety of this compound serves as a robust anchoring group for the modification of various surfaces, particularly metal oxides like hafnium oxide or aluminum oxide. nih.gov This allows for the formation of self-assembled monolayers (SAMs) , where the butanoic acid chain orients the molecule on the surface, exposing the ethynylphenyl group to the surrounding environment. utwente.nlnih.gov
The formation of these SAMs is a straightforward process, often involving the immersion of the substrate in a dilute solution of the molecule. utwente.nl The resulting monolayer can significantly alter the surface properties, such as wettability and chemical reactivity.
Once the this compound molecules are anchored to the surface, the terminal alkyne group is available for further post-functionalization. This "grafting-to" approach allows for the covalent attachment of a wide range of molecules to the surface using the same click chemistry reactions described for cross-linking. For example, a surface modified with a SAM of this compound can be reacted with azide-functionalized polymers, proteins, or nanoparticles. This versatility makes it a powerful tool for creating functional interfaces for applications in biosensors, electronics, and chromatography.
The table below outlines the use of this compound in surface modification.
| Application | Substrate | Anchoring Group | Exposed Functional Group | Post-functionalization Chemistry |
| Self-Assembled Monolayers (SAMs) | Metal oxides (e.g., HfO₂, Al₂O₃) | Carboxylic acid | Terminal alkyne | CuAAC, Thiol-yne coupling |
| Functionalized Nanoparticles | Metal oxide nanoparticles | Carboxylic acid | Terminal alkyne | Attachment of biomolecules, polymers |
Computational Chemistry and Theoretical Investigations of 4 4 Ethynylphenyl Butanoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics: An Unwritten Chapter
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules. nih.gov Such studies provide insights into a molecule's reactivity, stability, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction: Awaiting Calculation
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For 4-(4-ethynylphenyl)butanoic acid, the HOMO is anticipated to be located on the electron-rich ethynylphenyl group, while the LUMO would likely be distributed across the aromatic system and the carboxylic acid moiety. However, without specific calculations, the precise energy gap and orbital localizations remain unknown.
Charge Distribution and Electrostatic Potential Mapping: Awaiting Visualization
The distribution of electron density within a molecule, often visualized through an electrostatic potential (ESP) map, is crucial for understanding intermolecular interactions. An ESP map would reveal the electropositive and electronegative regions of this compound, highlighting the acidic proton of the carboxylic acid and the electron-rich triple bond of the ethynyl (B1212043) group. This information is critical for predicting how the molecule might interact with biological targets or other chemical species.
Conformational Analysis and Molecular Dynamics Simulations: An Unexplored Landscape
The three-dimensional shape and flexibility of a molecule are key determinants of its biological activity and physical properties.
Exploring Energy Landscapes and Stable Conformers: Awaiting Exploration
Conformational analysis of this compound would involve identifying its low-energy shapes (conformers). The flexibility of the butanoic acid side chain allows for multiple rotational isomers. Determining the relative energies of these conformers is essential for understanding which shapes are most likely to be present under physiological conditions.
Flexibility and Dynamics in Solution-Phase Modeling: Awaiting Simulation
Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound in a solvent, mimicking its behavior in a biological environment. MD simulations track the movements of atoms over time, revealing the molecule's flexibility, how it interacts with solvent molecules, and its accessible conformations.
Elucidation of Reaction Mechanisms via Computational Methods: Awaiting Investigation
Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, computational studies could elucidate the mechanisms of its synthesis, its metabolic pathways, or its reactions with other molecules. For instance, the reaction of the ethynyl group or the carboxylic acid could be modeled to understand its chemical reactivity in various contexts.
Transition State Characterization and Reaction Pathway Mapping
A key aspect of understanding the chemical behavior of this compound is the computational mapping of its potential reaction pathways and the characterization of the associated transition states. The ethynyl group, in particular, is a versatile functional group that can participate in a variety of organic reactions.
One of the most prominent reactions involving a terminal alkyne is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. digitellinc.comresearchgate.net Density Functional Theory (DFT) calculations are a powerful tool to elucidate the mechanism of such reactions. For a reaction involving this compound, computational chemists would model the elementary steps of the catalytic cycle, which typically include oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The transition states, which represent the energy maxima along the reaction coordinate, are located and their geometries and vibrational frequencies are analyzed. A single imaginary frequency in the vibrational analysis confirms a true transition state. beilstein-institut.de For instance, a computational study on a model Sonogashira reaction might reveal the activation barrier for the rate-determining step, providing crucial insights into the reaction kinetics. digitellinc.com
Another important class of reactions for the ethynyl group is the azide-alkyne cycloaddition , often referred to as a "click reaction," which yields a triazole ring. nih.govmdpi.com DFT calculations have been successfully employed to study the mechanism of both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) cycloadditions. nih.govacs.org These studies help in understanding the regioselectivity of the reaction (i.e., the formation of 1,4- or 1,5-disubstituted triazoles) by comparing the activation energies of the respective transition states. mdpi.com For this compound, theoretical modeling could predict which catalytic system would be more efficient and selective for its conversion to a triazole derivative.
Furthermore, the butanoic acid moiety can undergo reactions such as esterification . Computational studies can model the acid-catalyzed esterification process, identifying the key intermediates and transition states, such as the protonated carboxylic acid and the tetrahedral intermediate. The reaction pathway for the addition of an alcohol and the subsequent elimination of water can be mapped out, providing a complete picture of the reaction mechanism at a molecular level.
The catalytic hydrogenation of the ethynyl group is another reaction amenable to computational investigation. libretexts.orgyoutube.com Theoretical calculations can be used to study the stereoselectivity of the hydrogen addition and the influence of the catalyst surface (e.g., palladium, platinum, or nickel) on the reaction pathway. libretexts.orggoogle.com By modeling the adsorption of the molecule on the catalyst surface and the subsequent hydrogen transfer steps, one can gain insights into the factors controlling the formation of the corresponding alkene or alkane.
Solvation Effects and Catalytic Influence Modeling
The chemical behavior of this compound is significantly influenced by its environment, particularly the solvent. Computational chemistry provides tools to model these solvation effects . There are two main approaches: implicit and explicit solvation models.
Implicit solvation models , such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. nctu.edu.twgaussian.comgoogle.com These models are computationally efficient and are widely used to calculate the free energy of solvation and to study the effect of the solvent on reaction profiles. researchgate.net For this compound, these models can predict how its properties, such as its acidity (pKa), would change in different solvents.
Explicit solvation models , on the other hand, involve including a number of individual solvent molecules around the solute. mdpi.comacs.orgarxiv.org While computationally more expensive, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of our molecule and water molecules. rsc.org Hybrid models like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be employed, where the solute is treated with a high level of theory (Quantum Mechanics) and the solvent molecules with a more approximate method (Molecular Mechanics). mdpi.com
The influence of a catalyst on the reactions of this compound can also be modeled computationally. For example, in the Sonogashira coupling, DFT calculations can be used to study the interaction of the molecule with the palladium and copper catalysts. researchgate.netbeilstein-institut.debohrium.com By modeling the coordination of the ethynyl group to the metal center and the subsequent elementary steps, one can understand how the catalyst lowers the activation energy of the reaction. digitellinc.com These models can also help in designing more efficient catalysts by systematically modifying the ligands around the metal center and evaluating their effect on the reaction profile.
Prediction of Spectroscopic Signatures and Their Origin
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Theoretical Calculations of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govscience.gov
For this compound, a DFT/GIAO calculation would yield the isotropic shielding values for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the predicted chemical shifts is dependent on the choice of the DFT functional and basis set. mdpi.com Solvation effects can also be included in these calculations using implicit solvent models, which often improves the agreement with experimental data measured in solution. nih.gov
Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic acid H | 12.1 | - |
| Phenyl H (ortho to butanoic acid) | 7.3 | 132.0 |
| Phenyl H (ortho to ethynyl) | 7.5 | 128.5 |
| Ethynyl H | 3.1 | - |
| Butanoic acid α-CH₂ | 2.6 | 33.5 |
| Butanoic acid β-CH₂ | 2.0 | 25.0 |
| Butanoic acid γ-CH₂ | 2.4 | 30.0 |
| Phenyl C (ipso-butanoic acid) | - | 145.0 |
| Phenyl C (ipso-ethynyl) | - | 122.0 |
| Ethynyl C (attached to phenyl) | - | 83.0 |
| Ethynyl C (terminal) | - | 78.0 |
| Carboxylic acid C=O | - | 179.0 |
This table is illustrative and the actual values would need to be calculated using appropriate computational methods.
Vibrational Frequency Analysis for IR and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. researchgate.netarxiv.org A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes. Each mode can be visualized to understand the corresponding atomic motions.
Key vibrational modes for this molecule would include:
The O-H stretch of the carboxylic acid, which would be broad in the IR spectrum.
The C=O stretch of the carboxylic acid, a strong absorption in the IR.
The C≡C stretch of the ethynyl group, which is often weak in the IR but can be strong in the Raman spectrum.
The ≡C-H stretch of the terminal alkyne.
Aromatic C-H and C=C stretching vibrations.
C-H stretching and bending vibrations of the butanoic acid chain.
Comparing the calculated vibrational spectrum with the experimental one can help in assigning the observed bands to specific vibrational modes. nist.govchemicalbook.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, as DFT methods tend to overestimate vibrational frequencies. researchgate.net
Below is a representative table of calculated vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3400 |
| Carboxylic Acid | C=O stretch | ~1750 |
| Ethynyl | ≡C-H stretch | ~3300 |
| Ethynyl | C≡C stretch | ~2100 |
| Aromatic Ring | C=C stretch | ~1600, ~1500 |
| Alkyl Chain | C-H stretch | ~2900-3000 |
This table presents typical frequency ranges and actual values would be obtained from specific DFT calculations.
In Silico Design of Novel Derivatives with Tailored Reactivity and Selectivity
One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. For this compound, this could involve creating a library of virtual derivatives and screening them for specific characteristics.
For instance, one could design derivatives to modulate the reactivity of the ethynyl group. By introducing electron-withdrawing or electron-donating substituents on the phenyl ring, the electron density of the alkyne can be altered. Computational models could then predict how these changes affect the activation barriers for reactions like cycloadditions or couplings, allowing for the selection of derivatives with enhanced reactivity.
Similarly, the selectivity of reactions could be tailored. For reactions with multiple possible outcomes, such as the formation of different regioisomers, DFT calculations can predict the product distribution for a range of derivatives. This would guide the synthesis of derivatives that lead to a higher yield of the desired product.
The physicochemical properties of the molecule can also be tuned. For example, by modifying the structure, one could design derivatives with altered solubility or acidity (pKa). researchgate.net Computational tools can predict these properties, enabling the design of molecules with optimized characteristics for specific applications. This in silico screening approach can significantly reduce the time and cost associated with experimental trial-and-error, accelerating the discovery of new functional molecules. mdpi.com
Advanced Methodological Applications in Chemical Biology and Supramolecular Chemistry Research
Development of Bioorthogonal Ligation Reagents for Research Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The terminal alkyne group of 4-(4-ethynylphenyl)butanoic acid is a key functional handle for one of the most widely used bioorthogonal reactions: the azide-alkyne cycloaddition. This compound can be incorporated into biomolecules or probes, enabling their specific and covalent labeling in complex biological environments.
The primary bioorthogonal application of the ethynyl (B1212043) group on this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike the copper-catalyzed version, SPAAC does not require a cytotoxic metal catalyst and can be used in living systems. nih.gov While early cyclooctyne (B158145) reagents for SPAAC had slow reaction rates, significant research has focused on engineering more reactive partners to improve kinetics. nih.gov
The reactivity in SPAAC is primarily dictated by the strained cyclooctyne partner, which is functionalized with an azide (B81097). However, the choice of the alkyne component is crucial for accessibility and utility. The this compound scaffold provides a simple, sterically unhindered terminal alkyne. Its butanoic acid linker offers flexibility and a point of attachment to molecules of interest without perturbing the reactive ethynyl group. Researchers can conjugate this scaffold to proteins, lipids, or small-molecule ligands via its carboxylic acid group, creating a customized probe ready for rapid and selective ligation with an azide-modified target. The selectivity is exceptionally high, as neither alkynes nor azides have endogenous reactive partners in biological systems. nih.gov
A key advantage of the bioorthogonal chemistry toolkit is the ability to perform multiple, distinct labeling reactions simultaneously within the same biological system—a concept known as multiplexed labeling. This requires pairs of reactive groups that are mutually orthogonal; each pair reacts only with itself and does not cross-react with other orthogonal pairs.
The alkyne-azide ligation is orthogonal to several other prominent bioorthogonal reactions. nih.gov For instance, the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or TCO) proceeds rapidly and is completely non-interactive with alkynes or azides. nih.govharvard.edu This allows a researcher to label one cellular component using a probe derived from this compound (alkyne) and an azide-bearing reporter, while simultaneously labeling a different component using a TCO-modified probe and a tetrazine-reporter. This dual-labeling strategy is invaluable for studying complex intermolecular interactions and dynamic processes.
Table 1: Comparison of Common Orthogonal Bioorthogonal Ligation Pairs
| Reaction | Reactive Pair 1 | Reactive Pair 2 | Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | Orthogonal To |
|---|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne (e.g., from this compound derivatives) | ~0.1 - 1 | Tetrazine Ligation, Oxime Ligation |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | ~10³ - 10⁶ | SPAAC, Staudinger Ligation |
| Staudinger Ligation | Azide | Triarylphosphine | ~0.002 | Tetrazine Ligation |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | ~10⁻³ - 10⁻² | SPAAC |
Scaffold for Photoaffinity Labeling and Chemoproteomics Studies
Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule or other ligand within a complex proteome. nih.gov Probes for PAL typically require three components: a ligand to target a protein of interest, a photoactivatable group that forms a covalent bond upon light activation, and a reporter handle for enrichment and detection. nih.gov this compound is an exemplary scaffold for building such trifunctional probes. The carboxylic acid can be used to conjugate a targeting ligand, a photoactivatable moiety can be installed on the phenyl ring, and the terminal alkyne serves as the essential reporter handle for post-labeling analysis via click chemistry.
A photoactivatable group is a latent reactive moiety that becomes highly reactive only when irradiated with a specific wavelength of light, typically UV. nih.gov This temporal control allows for the covalent trapping of even transient or reversible small molecule-protein interactions. nih.gov When designing a PAL probe based on the this compound scaffold, several photoactivatable groups can be considered for attachment to the phenyl ring.
Benzophenones : Upon irradiation at ~350-360 nm, benzophenones form a triplet diradical that can abstract a hydrogen atom from nearby C-H bonds, resulting in a covalent crosslink. A key advantage is their ability to be repeatedly excited, as quenching by water is reversible. nih.gov
Aryl Azides : Aryl azides are activated by light at shorter wavelengths (~254-300 nm) to form highly reactive nitrene intermediates. These can undergo a variety of reactions, including insertion into C-H and N-H bonds, to form covalent adducts.
Diazirines : These three-membered rings are activated by UV light (~350-380 nm) to extrude nitrogen gas, generating a highly reactive carbene intermediate. Carbenes are capable of inserting into a wide range of chemical bonds, making diazirines very efficient crosslinkers. nih.gov
Table 2: Comparison of Common Photoactivatable Groups
| Photoactivatable Group | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Features |
|---|---|---|---|
| Benzophenone | 350 - 360 | Triplet Diradical | Relatively stable; can be repeatedly excited; prefers C-H insertion. nih.gov |
| Phenyl Azide | 254 - 300 | Singlet/Triplet Nitrene | Highly reactive; prone to rearrangement; shorter wavelength can cause protein damage. nih.gov |
| Diazirine | 350 - 380 | Carbene | Small size; highly reactive and non-selective insertion; rapid nitrogen extrusion. nih.gov |
The terminal alkyne of the this compound scaffold is critical for integrating PAL with modern proteomics. After the probe has been incubated with cells or lysate and crosslinked to its protein targets via UV activation, the alkyne handle enables the selective attachment of a biotin (B1667282) tag using azide-alkyne click chemistry. This "click-on" strategy is central to the chemoproteomics workflow. nih.gov
The typical workflow is as follows:
Labeling : Live cells or cell lysates are incubated with the trifunctional probe built from the this compound scaffold.
Photo-crosslinking : The sample is irradiated with UV light of the appropriate wavelength to covalently link the probe to its binding partners. nih.gov
Lysis and Biotinylation : The cells are lysed (if labeled while intact), and the alkyne-tagged proteins are conjugated to an azide-biotin reporter molecule via SPAAC or copper-catalyzed click chemistry.
Enrichment : The now-biotinylated proteins are captured and enriched from the complex mixture using streptavidin-coated beads. Non-labeled proteins are washed away.
Digestion and Mass Spectrometry : The enriched proteins are digested into smaller peptides (e.g., with trypsin) while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the probe.
Role in the Construction of Supramolecular Architectures and Molecular Recognition Systems
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is inherently amphiphilic, with a polar carboxylic acid head group and a nonpolar, rigid ethynylphenyl tail. This duality makes it an excellent building block for self-assembling systems.
The carboxylic acid group is a well-established motif for forming robust and predictable hydrogen-bonded dimers. mdpi.commdpi.com In the crystal structures of related butanoic acid derivatives, these dimers often serve as the primary synthon, linking molecules into tapes or sheets. mdpi.commdpi.com For this compound, this hydrogen bonding would direct the assembly of the polar head groups.
Simultaneously, the rigid, linear ethynylphenyl tail provides a large, planar surface area conducive to π-π stacking interactions between adjacent molecules. The interplay between the directional hydrogen bonds of the acid dimers and the stacking of the aromatic tails can lead to the formation of highly ordered supramolecular architectures, such as liquid crystals, gels, or layered materials. By modifying the phenyl ring or the length of the alkyl chain, researchers can fine-tune these non-covalent interactions to control the resulting macroscopic structure and properties, creating novel materials or systems for molecular recognition and sensing.
Insufficient Published Research on this compound for Advanced Applications
Despite a comprehensive search of scientific databases and publicly available information, there is a notable lack of published research specifically detailing the advanced methodological applications of the chemical compound this compound. As a result, it is not possible to generate a scientifically accurate article on this specific molecule within the requested detailed outline.
Searches for information pertaining to the role of this compound in specialized areas of chemical biology and supramolecular chemistry have yielded no specific results. The requested topics included its use in self-assembly driven by hydrogen bonding and π-π stacking, the fabrication of host-guest systems, and its application in studies of ligand-receptor interactions and enzyme assay development.
While general principles and methodologies for these advanced applications exist and have been applied to a wide array of other molecules, there is no specific data, research findings, or detailed studies that could be directly attributed to this compound. Scientific literature on related but distinct molecules, such as other butanoic acid derivatives, does exist but cannot be used to accurately describe the properties and applications of the specific compound .
Therefore, the construction of an authoritative and scientifically rigorous article strictly adhering to the provided outline for this compound is not feasible at this time due to the absence of relevant primary research in the public domain.
Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of a detailed article on its specific applications in chemical biology and supramolecular chemistry.
Despite a comprehensive search of scientific databases and chemical literature, specific research findings on the synthesis, characterization, and advanced methodological applications of this compound are not presently available. Consequently, an in-depth article focusing solely on its use as a probe for active site labeling and conformational studies, as per the requested outline, cannot be generated.
The terminal alkyne group in this compound suggests its potential utility as a chemical probe in various biological and chemical systems. This functional group is a key component in "click chemistry," a set of powerful and selective bioorthogonal reactions. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used to link molecules together with high efficiency and specificity under mild, biologically compatible conditions. sigmaaldrich.combroadpharm.com
In the context of active site labeling, a molecule like this compound could theoretically be designed to target a specific enzyme or protein. The butanoic acid portion could mimic a natural substrate or ligand, guiding the molecule to the active site. Once positioned, the ethynyl group would serve as a handle for covalent modification via a click reaction with an azide-tagged reporter molecule, such as a fluorophore or a biotin tag for visualization or purification. nih.govnih.govthermofisher.comthermofisher.com This approach allows for the specific labeling and subsequent study of the targeted protein.
While these applications are theoretically plausible based on the structure of this compound and general principles of chemical biology and supramolecular chemistry, the absence of published research specifically utilizing this compound prevents a detailed discussion of its synthesis, reactivity, and empirical use in the requested contexts. The scientific community has explored similar but distinct butanoic acid derivatives for various purposes, but data on the title compound remains elusive. biointerfaceresearch.commdpi.comorgsyn.orgsigmaaldrich.com
Application of Advanced Analytical Methodologies in Supporting Synthetic and Mechanistic Research of 4 4 Ethynylphenyl Butanoic Acid
Advanced Chromatographic Techniques for Separation and Purity Profiling in Complex Synthetic Mixtures
Chromatographic methods are indispensable for the separation and purification of 4-(4-ethynylphenyl)butanoic acid from complex reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound and its analogues. The development of a robust HPLC method is critical for resolving the target compound from starting materials, reagents, and potential side products.
A typical approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For carboxylic acids, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a controlled pH to ensure the analyte is in a single ionic form. researchgate.netsielc.com For instance, a gradient elution method, where the proportion of the organic solvent is increased over time, can be effective in separating compounds with a range of polarities. wikipedia.org
To enhance detection sensitivity, especially for trace-level analysis, derivatization of the carboxylic acid group can be employed. Reagents like 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) can be used to introduce a highly fluorescent tag, allowing for detection at femtomole levels. psu.edu
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions for the analysis of this compound.
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC plays a crucial role in monitoring the volatile precursors and byproducts associated with its synthesis. A common synthetic route to this compound is the Sonogashira coupling, which joins an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org
GC can be effectively used to monitor the consumption of volatile starting materials, such as 4-iodobenzoic acid derivatives (after esterification to increase volatility) or ethynyl (B1212043) precursors. It is also invaluable for detecting volatile byproducts, which can provide insights into reaction mechanisms and catalyst efficiency. Quantitative GC analysis, often using an internal standard, allows for the determination of reaction conversion and yield over time. acs.org
Table 2: Potential Volatile Compounds in the Synthesis of this compound Amenable to GC Analysis
| Compound | Role | Rationale for GC Analysis |
| Methyl 4-iodobenzoate | Precursor | Monitoring consumption in Sonogashira coupling |
| Trimethylsilylacetylene (B32187) | Precursor | Monitoring consumption |
| Phenylacetylene | Potential Precursor/Byproduct | Monitoring reaction progress |
| 1,4-Diiodobenzene | Potential Impurity | Assessing purity of starting materials |
This table illustrates potential volatile compounds that could be monitored by GC during the synthesis of this compound.
High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining precise mass measurements, which allows for the determination of elemental compositions and the identification of unknown compounds, including reaction intermediates and byproducts in the synthesis of this compound.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org This technique is instrumental in elucidating the structure of molecules by examining their fragmentation patterns.
For this compound, MS/MS analysis would likely involve the isolation of its molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). Collision-induced dissociation (CID) would then be used to fragment the ion. Characteristic fragment ions would be expected from the cleavage of the butanoic acid side chain, such as the loss of water (-18 Da) or the carboxyl group (-45 Da). Fragmentation of the ethynylphenyl moiety could also provide structural confirmation. The fragmentation patterns of related butanoic acid derivatives can provide a basis for interpreting the spectra of the target compound. nih.gov
Accurate mass measurement, a key feature of HRMS, provides the exact mass of an ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound, which is crucial for confirming the identity of the desired product and any novel adducts or byproducts formed during the reaction. For example, in a Sonogashira coupling reaction, HRMS can confirm the successful coupling by verifying the elemental composition of the product, which will incorporate atoms from both the aryl halide and the alkyne. acs.org This is particularly important when synthesizing novel derivatives or when unexpected reaction pathways lead to the formation of unknown structures.
Table 3: Theoretical vs. Measured Mass for this compound
| Ion | Theoretical m/z | Measured m/z (example) | Mass Error (ppm) | Elemental Composition |
| [M-H]⁻ | 187.0764 | 187.0761 | -1.6 | C₁₂H₁₁O₂ |
| [M+H]⁺ | 189.0909 | 189.0912 | 1.6 | C₁₂H₁₃O₂ |
This table provides an illustrative example of how accurate mass measurement can be used to confirm the elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Dynamic Studies in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity, stereochemistry, and conformational dynamics.
For this compound, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the aliphatic protons of the butanoic acid chain, the carboxylic acid proton, and the acetylenic proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the ethynyl and butanoic acid substituents. The coupling patterns between adjacent protons provide information on the connectivity of the molecule. ipb.pt
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms, particularly the sp-hybridized carbons of the alkyne and the carbonyl carbon of the carboxylic acid, are highly characteristic and confirm the presence of these functional groups. beilstein-journals.org
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule by correlating protons with protons, protons with directly attached carbons, and protons with carbons over two or three bonds, respectively. These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex analogues of this compound. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) |
| Acetylenic H | ~3.1 | - |
| Aromatic CH (ortho to alkyne) | ~7.4 | ~132 |
| Aromatic CH (ortho to butanoic acid) | ~7.2 | ~128 |
| α-CH₂ | ~2.6 | ~33 |
| β-CH₂ | ~2.0 | ~26 |
| γ-CH₂ | ~2.4 | ~35 |
| COOH | ~12.0 | ~179 |
| Acetylenic C (terminal) | - | ~77 |
| Acetylenic C (internal) | - | ~83 |
| Aromatic C (ipso-alkyne) | - | ~121 |
| Aromatic C (ipso-butanoic acid) | - | ~145 |
This table presents predicted NMR chemical shifts for this compound based on general principles and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity
To confirm the complex structure of this compound, a suite of two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments would be indispensable. These techniques provide through-bond and through-space correlations between nuclei, allowing for an unambiguous assignment of all proton (¹H) and carbon (¹C) signals in the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent methylene (B1212753) protons of the butanoic acid chain and between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon atom, for example, the ethynyl proton to the terminal alkyne carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For a relatively rigid molecule like this compound, NOESY could help to confirm the spatial arrangement of the substituents on the phenyl ring.
A hypothetical data table summarizing expected 2D-NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| Ethynyl-H | - | Ethynyl-C | Phenyl-C (ipso), Ethynyl-C (quaternary) |
| Aromatic-H (ortho to alkyne) | Aromatic-H (meta to alkyne) | Aromatic-CH | Phenyl-C (ipso, alkyne), Phenyl-C (meta) |
| Aromatic-H (meta to alkyne) | Aromatic-H (ortho to alkyne) | Aromatic-CH | Phenyl-C (ipso, butanoic), Phenyl-C (ortho) |
| Butanoic-CH₂ (alpha) | Butanoic-CH₂ (beta) | Butanoic-CH₂ | Carboxyl-C, Butanoic-CH₂ (beta), Phenyl-C (ipso) |
| Butanoic-CH₂ (beta) | Butanoic-CH₂ (alpha, gamma) | Butanoic-CH₂ | Butanoic-CH₂ (alpha, gamma), Carboxyl-C |
| Butanoic-CH₂ (gamma) | Butanoic-CH₂ (beta) | Butanoic-CH₂ | Butanoic-CH₂ (beta), Phenyl-C (ipso) |
Isotopic Labeling Strategies for Reaction Tracing and Mechanism Confirmation
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. By strategically replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, or ¹H with ²H/D), researchers can follow the labeled atom's position in the products using techniques like mass spectrometry and NMR spectroscopy.
For the synthesis of this compound, one could envision several isotopic labeling studies:
Labeling the ethynyl group: Using a ¹³C-labeled ethynylating agent would allow for the confirmation that this group remains intact throughout the synthetic sequence.
Deuterium (B1214612) labeling of the butanoic acid chain: Introducing deuterium at specific positions on the butanoic acid precursor would help to elucidate the mechanism of its attachment to the phenyl ring, particularly if any unexpected rearrangements were to occur.
Spectroscopic Approaches for Mechanistic Pathway Elucidation (e.g., UV-Vis kinetics, IR monitoring)
Spectroscopic techniques that can monitor changes in real-time are invaluable for understanding reaction kinetics and identifying transient intermediates.
UV-Vis Kinetics: The extended conjugation of the phenyl and ethynyl groups in this compound would give rise to a characteristic UV-Vis spectrum. The progress of a reaction involving this compound, such as a coupling reaction at the ethynyl terminus, could be monitored by observing the change in absorbance at a specific wavelength over time. This data would allow for the determination of reaction rates and orders.
IR Monitoring: Infrared spectroscopy is particularly useful for tracking the presence and disappearance of specific functional groups. For instance, during the synthesis of this compound, the disappearance of the starting material's functional groups and the appearance of the characteristic C≡C-H stretch of the terminal alkyne and the C=O stretch of the carboxylic acid could be monitored in real-time to optimize reaction conditions.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives and Complexes
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, the preparation of crystalline derivatives or metal complexes could provide invaluable structural information.
Future Perspectives and Emerging Research Avenues for 4 4 Ethynylphenyl Butanoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like 4-(4-ethynylphenyl)butanoic acid can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions.
Continuous-flow synthesis has become a valuable tool for improving the efficiency and automation of chemical processes. For instance, the principles applied in the flow synthesis of high-volume drugs like ibuprofen could be adapted for the production of this compound. A multi-step continuous process could be envisioned where the starting materials are sequentially passed through different reaction zones, each optimized for a specific transformation, without the need for isolating intermediates. This approach not only speeds up the synthesis but also allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Automated synthesis platforms can further revolutionize the production and derivatization of this compound. These systems can perform a large number of reactions in parallel, enabling the rapid generation of a library of derivatives with diverse functionalities. By combining automated synthesis with high-throughput screening, it would be possible to quickly identify derivatives with desired properties for various applications. A key advantage of this approach is the ability to systematically explore a vast chemical space, which would be impractical using traditional synthetic methods.
| Technology | Advantages for Synthesis of this compound | Potential Outcomes |
| Flow Chemistry | Precise control over reaction parameters, improved heat and mass transfer, enhanced safety for hazardous reactions, potential for seamless multi-step synthesis. nih.govresearchgate.netmdpi.com | Higher yields and purity, reduced reaction times, scalable and on-demand production. |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid optimization of reaction conditions, automated purification processes. nih.govnih.gov | Creation of large libraries of this compound analogs for screening, accelerated discovery of new functionalities. |
Application in Catalyst Design and Ligand Development for Novel Transformations
The structural features of this compound make it an attractive candidate for the development of novel catalysts and ligands. The terminal alkyne can participate in the formation of metal-alkyne complexes, while the carboxylic acid can act as an anchoring group or a coordinating moiety.
The terminal alkyne is a versatile functional group that can be readily functionalized in a variety of transition-metal-catalyzed reactions. acs.org This reactivity can be harnessed to synthesize novel ligands for catalysis. For example, the alkyne could be coupled with other molecules containing coordinating atoms like nitrogen, phosphorus, or sulfur to create bidentate or polydentate ligands. The electronic properties of these ligands could be fine-tuned by modifying the substituents on the phenyl ring, allowing for the optimization of catalyst performance.
Furthermore, the carboxylic acid group can be used to immobilize the molecule onto a solid support, creating a heterogeneous catalyst. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, making the catalytic process more sustainable. The butanoic acid chain provides a flexible spacer, which can influence the accessibility of the catalytic center. Silver-catalyzed activation of terminal alkynes is a known method for synthesizing nitrogen-containing molecules, and this principle could be applied to derivatives of this compound. nih.gov
Green and Sustainable Chemistry Innovations for Compound Synthesis and Transformation
The principles of green and sustainable chemistry are increasingly important in chemical synthesis. Future research on this compound will likely focus on developing environmentally friendly methods for its synthesis and subsequent transformations. A key reaction in the synthesis of this compound is the Sonogashira cross-coupling, which traditionally uses a palladium catalyst and a copper co-catalyst. researchgate.netbohrium.com
Recent advances in green chemistry have led to the development of more sustainable Sonogashira coupling protocols. researchgate.netbohrium.comrsc.orgacs.org These include the use of water as a solvent, biodegradable surfactants to create micellar reaction media, and the development of copper-free conditions to reduce the environmental impact of the reaction. bohrium.comrsc.org Applying these green methodologies to the synthesis of this compound would significantly improve its environmental footprint.
Another avenue for green innovation lies in the use of renewable resources and energy-efficient reaction conditions. The biosynthesis of alkyne-containing natural products is a source of inspiration for developing biocatalytic routes to such compounds. nih.govrsc.org While the direct biosynthesis of this compound may be challenging, enzymatic or microbial transformations could be employed to introduce the ethynyl (B1212043) group or to synthesize the butanoic acid side chain from bio-based precursors.
| Green Chemistry Principle | Application to this compound | Potential Benefits |
| Use of Greener Solvents | Employing water or bio-derived solvents for synthesis. bohrium.comrsc.org | Reduced use of volatile organic compounds (VOCs), lower toxicity, and improved safety. |
| Catalyst Innovation | Development of recyclable heterogeneous catalysts and copper-free Sonogashira coupling conditions. bohrium.comrsc.orgacs.org | Minimized metal waste, simplified product purification, and enhanced catalyst longevity. |
| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the phenylbutanoic acid backbone. nih.govrsc.org | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
| Energy Efficiency | Utilizing milder reaction conditions, such as ambient temperature, for key synthetic steps. bohrium.com | Lower energy consumption and reduced greenhouse gas emissions. |
Design Principles for Next-Generation Chemical Probes and Tools
The bifunctional nature of this compound makes it an excellent scaffold for the design of next-generation chemical probes and tools for studying biological systems. The terminal alkyne can be used as a "clickable" handle for attaching reporter molecules, while the carboxylic acid can be conjugated to biomolecules or used to modulate the probe's solubility and cellular uptake.
Alkyne-functionalized chemical probes are widely used in chemical biology for a variety of applications, including proteomics, metabolomics, and imaging. nih.govmdpi.comnih.govresearchgate.netacs.org The design of such probes based on this compound would involve several key considerations. The phenylbutanoic acid moiety can be viewed as a linker that can be modified to control the probe's properties. For example, the length of the alkyl chain could be varied to optimize the distance between the reactive alkyne and the target biomolecule.
The carboxylic acid provides a versatile attachment point for introducing targeting ligands, such as peptides or small molecules, that can direct the probe to specific proteins or cellular compartments. Alternatively, the carboxylic acid can be left unmodified to enhance the water solubility of the probe. The combination of a reactive alkyne and a versatile conjugation site in a single molecule makes this compound a powerful platform for the development of sophisticated chemical probes.
Expanding the Scope of Bioorthogonal Chemistry Applications and Methodologies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne in this compound is a key functional group for one of the most widely used bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov
The versatility of this compound as a bioorthogonal building block is vast. The carboxylic acid can be used to attach the molecule to a wide range of biomolecules, including proteins, nucleic acids, and lipids. Once incorporated, the alkyne serves as a handle for the subsequent attachment of reporter molecules, such as fluorophores for imaging, or affinity tags for purification and identification of interaction partners. Bifunctional linkers containing both an alkyne and a carboxylic acid are commercially available, highlighting the utility of this combination of functional groups. lumiprobe.combroadpharm.comlumiprobe.com
Future research will likely focus on developing novel bioorthogonal reactions that are mutually orthogonal to the existing ones, allowing for the simultaneous labeling of multiple biomolecules in a single experiment. researchgate.netnih.gov The development of new alkyne-reactive partners and catalysts will also expand the toolbox of bioorthogonal chemistry. The unique structure of this compound, with its rigid phenyl linker, may offer advantages in certain applications where precise control over the distance and orientation of the conjugated molecules is important.
| Bioorthogonal Reaction | Role of this compound | Potential Applications |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides the terminal alkyne for reaction with an azide-functionalized molecule. nih.gov | Labeling of proteins, glycans, and nucleic acids for imaging and proteomics. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Can be adapted for use with strained cyclooctynes for copper-free click chemistry. | In vivo imaging and labeling in living organisms where copper toxicity is a concern. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | The alkyne can potentially act as a dienophile in reactions with tetrazines. tsinghua.edu.cn | Rapid and catalyst-free labeling of biomolecules. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-ethynylphenyl)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to the phenyl ring, followed by carboxylation or oxidation of a precursor. For example, analogous bromophenyl derivatives (e.g., 4-(4-bromophenyl)butanoic acid) are synthesized via palladium-catalyzed cross-couplings, which can be adapted by substituting bromine with ethynyl . Acid-catalyzed ester hydrolysis (as seen in 4-(2-thienyl)butanoic acid methyl ester synthesis) may finalize the carboxylic acid group . Key parameters include catalyst choice (e.g., Pd/Cu for ethynyl introduction), solvent polarity, and temperature control to prevent alkyne polymerization.
Q. How can the electronic effects of the ethynyl group in this compound be characterized experimentally?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Compare chemical shifts of the phenyl ring protons with bromo or methoxy analogs to assess electron-withdrawing/donating effects .
- IR : Analyze C≡C stretching vibrations (~2100–2260 cm⁻¹) to confirm ethynyl incorporation .
Computational methods (DFT) can model charge distribution and HOMO-LUMO gaps, as demonstrated for fluorophenyl analogs .
Q. What are the standard protocols for purity assessment and structural validation of this compound?
- Methodological Answer :
- HPLC/GC-MS : Quantify purity (>95% is typical for research-grade material) .
- X-ray crystallography : Resolve crystal structure (if crystalline) to confirm spatial arrangement, as done for 4-(3-aminophenyl)butanoic acid .
- Elemental analysis : Verify C, H, N, O percentages against theoretical values .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its biological activity compared to halogenated analogs?
- Methodological Answer : Conduct comparative bioassays:
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases, using bromophenyl or fluorophenyl derivatives as controls .
- Cellular uptake : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization differences caused by ethynyl hydrophobicity .
- Data contradiction resolution : If ethynyl shows lower activity than bromo analogs, investigate steric hindrance via molecular docking .
Q. What strategies mitigate challenges in incorporating this compound into polymer matrices for material science applications?
- Methodological Answer :
- Covalent functionalization : Use the ethynyl group for "click chemistry" (e.g., azide-alkyne cycloaddition) to graft onto polymers, as seen in nitrophenoxybutanoic acid derivatives .
- Compatibilizers : Add surfactants or block copolymers to enhance dispersion in hydrophobic polymers, similar to methods for sulfonamide-containing analogs .
- Thermal stability testing : Perform TGA/DSC to assess decomposition thresholds (>200°C expected, based on methoxyphenoxy analogs) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT simulations : Calculate Fukui indices to identify reactive sites (e.g., carboxyl oxygen for nucleophilic attacks) .
- MD simulations : Model solvent interactions (e.g., DMSO vs. water) to predict solubility trends, validated experimentally via phase diagrams .
- Compare with experimental data : Cross-validate with kinetic studies (e.g., reaction rates with amines or thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
